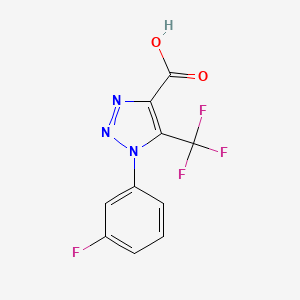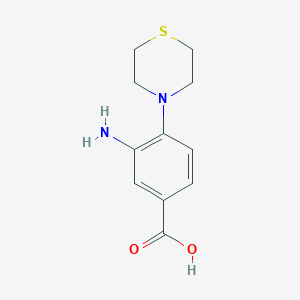
2-Benzyl-1,2,3,4-Tetrahydroisochinolin-3-carbohydrazid
Übersicht
Beschreibung
2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide is a useful research compound. Its molecular formula is C17H19N3O and its molecular weight is 281.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Diese Verbindung wurde synthetisiert und auf ihre antibakteriellen Eigenschaften untersucht. Sie zeigte Wirksamkeit gegen pathogene Bakterienstämme, was zur Entwicklung neuer antibakterieller Wirkstoffe führen könnte. Die Fähigkeit, bakterielle Infektionen zu bekämpfen, macht sie zu einem wertvollen Gut im Bereich der pharmazeutischen Chemie .
Antikrebsanwendungen
Die Analoga von 1,2,3,4-Tetrahydroisochinolin, zu denen auch das Benzyl-Tetrahydroisochinolin-Carbohydrazid-Gerüst gehört, haben entzündungshemmende Eigenschaften gezeigt. Dies deutet auf mögliche Anwendungen bei der Behandlung von entzündlichen Erkrankungen und Zuständen hin .
Antivirale Eigenschaften
Untersuchungen zeigen, dass Tetrahydroisochinolin-Derivate antivirale Aktivitäten aufweisen können. Dies eröffnet Möglichkeiten für die Verwendung dieser Verbindungen bei der Entwicklung antiviraler Medikamente, insbesondere angesichts der sich abzeichnenden Virusbedrohungen .
Antifungal Anwendungen
Die Struktur der Verbindung begünstigt die antifungale Aktivität, wodurch sie ein Kandidat für die Aufnahme in antifungale Medikamente ist. Dies ist besonders wichtig angesichts der steigenden Häufigkeit von Pilzinfektionen und der Notwendigkeit effektiverer Behandlungen .
Anti-Leishmaniose-Aktivität
Leishmaniose ist eine Krankheit, die durch Parasiten verursacht wird, und diese Verbindung hat sich bei der Behandlung als vielversprechend erwiesen. Ihr Potenzial als Anti-Leishmaniose-Mittel könnte zu neuen Therapien für diese oft vernachlässigte Tropenkrankheit führen .
Antikrebs-Potenzial
Tetrahydroisochinolin-Derivate wurden nachweislich die P-Glykoprotein-vermittelte Multidrug-Resistenz (MDR) in Krebszellen beeinflussen. Dies deutet darauf hin, dass sie zur Steigerung der Wirksamkeit der Chemotherapie eingesetzt werden könnten, indem sie den Drogenausstrom aus Krebszellen verhindern .
Antimalaria-Anwendungen
Angesichts des pharmakologischen Profils der Verbindung besteht das Potenzial für ihre Verwendung in Antimalaria-Medikamenten. Dies könnte besonders vorteilhaft in Gebieten sein, in denen Malaria endemisch ist und die Resistenz gegen aktuelle Behandlungen zunimmt .
Neurodegenerative Erkrankungen
Die Analoga der Verbindung haben biologische Aktivitäten gegen neurodegenerative Erkrankungen gezeigt. Dies weist auf ihre mögliche Anwendung bei der Entwicklung von Behandlungen für Erkrankungen wie Alzheimer und Parkinson hin .
Eigenschaften
IUPAC Name |
2-benzyl-3,4-dihydro-1H-isoquinoline-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c18-19-17(21)16-10-14-8-4-5-9-15(14)12-20(16)11-13-6-2-1-3-7-13/h1-9,16H,10-12,18H2,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTDRXNJHYAJIQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC2=CC=CC=C21)CC3=CC=CC=C3)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


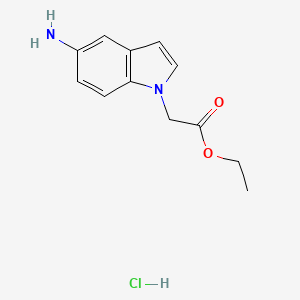
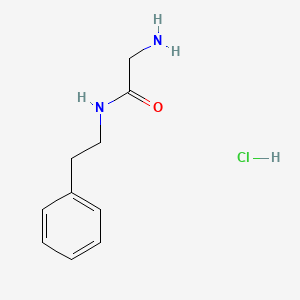
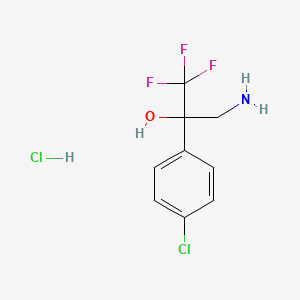
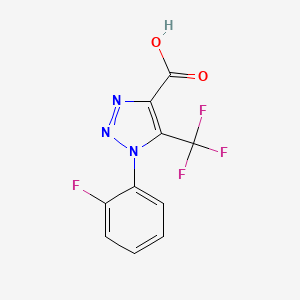
amine](/img/structure/B1520324.png)
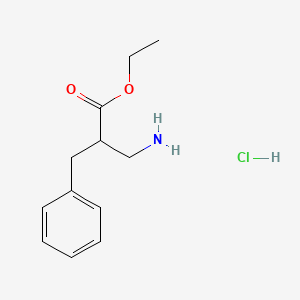
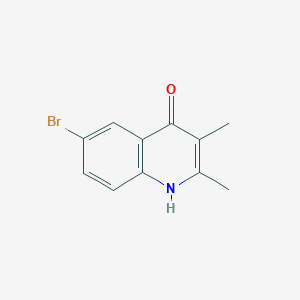

![1-[(3-Bromothiophen-2-yl)methyl]piperazine](/img/structure/B1520328.png)
![3-[5-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B1520330.png)

